Adamantane-2-carboxylic acid
Overview
Description
Adamantane-2-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a carboxyl group attached to the second carbon atom of the adamantane framework. This compound is known for its unique structural properties and its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Adamantane-2-carboxylic acid (ACA) is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . ACA is used in the design and synthesis of new drug delivery systems and surface recognition studies . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles .
Mode of Action
ACA interacts with its targets through complexation reactions . The adamantane moiety is introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties . This interaction leads to changes in the target, enhancing the drug’s efficacy.
Biochemical Pathways
It is known that aca undergoes complexation reactions with cyclohexaamylose . It is also an inhibitor of phenyl ester hydrolysis of cycloheptaamylose
Pharmacokinetics
The adamantane moiety in ACA enhances the oral bioavailability of the hydrophilic glutamate analog TP0178894, a novel metabotropic glutamate 2 and 3 receptor antagonist . ACA shows high membrane permeability and rapid hydrolysis to TP0178894 in rat, monkey, and human liver S9 fractions . This suggests that ACA could be completely converted by first-pass metabolism .
Result of Action
The result of ACA’s action is largely dependent on the drug it is incorporated into. As a stabilizer and an additive, ACA enhances the stability and efficacy of the drug . It also inhibits the hydrolysis of certain compounds, affecting their activity .
Action Environment
The action of ACA can be influenced by environmental factors. For instance, temperature can affect the complexation reactions that ACA undergoes . More research is needed to fully understand how environmental factors influence ACA’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties
Cellular Effects
Adamantane derivatives have been shown to have antiviral activity against severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2
Molecular Mechanism
Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Metabolic Pathways
It is known that adamantane carboxylic acid (ACA) ester prodrugs show high membrane permeability and rapid hydrolysis in rat, monkey, and human liver S9 fractions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboxylic acid typically involves the functionalization of the adamantane framework. One common method is the oxidation of adamantane using strong oxidizing agents to introduce the carboxyl group. Another approach involves the reaction of adamantane with carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, is common in these processes. Additionally, the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized to form other functional groups, such as aldehydes or ketones.
Reduction: The carboxyl group can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Scientific Research Applications
Adamantane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and nanomaterials.
Comparison with Similar Compounds
Adamantane-2-carboxylic acid can be compared with other adamantane derivatives, such as:
Adamantane-1-carboxylic acid: Similar structure but with the carboxyl group attached to the first carbon atom.
1,3-Dihydroxyadamantane: Contains hydroxyl groups instead of a carboxyl group.
Adamantane-2,6-dicarboxylic acid: Contains two carboxyl groups attached to the second and sixth carbon atoms.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
adamantane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMXQVELCJRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15897-81-1 | |
Record name | 2-Adamantanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | adamantane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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